molecular formula C13H17F3N2 B1348939 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline CAS No. 445465-72-5

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B1348939
CAS No.: 445465-72-5
M. Wt: 258.28 g/mol
InChI Key: KSTMIUZGZUTXPS-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is a high-value chemical intermediate in medicinal chemistry and drug discovery. This aniline derivative is recognized for its role as a key building block in the synthesis of novel biaryl amide compounds. Its significant research value is demonstrated in the development of broad-spectrum antiviral agents. Scientific literature highlights that this compound serves as a critical precursor in the synthesis of more potent anti-HCV (Hepatitis C Virus) inhibitors. These inhibitors have shown EC50 values comparable to clinical drugs like telaprevir, acting through novel mechanisms that may involve host innate immunity factors such as hA3G, thereby presenting a high barrier to drug resistance . The structural core of this compound, featuring both the 4-methylpiperidine and trifluoromethyl aniline moieties, is a privileged scaffold in designing molecules for biological evaluation. Researchers utilize this compound to target challenging viral infections, and its utility extends to other areas of pharmaceutical research, including the development of ligands for various biological targets . This product is intended for research applications by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data on purity and quality.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(8-11(12)17)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTMIUZGZUTXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352565
Record name 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

445465-72-5
Record name 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide.

    Formation of the Aniline Ring: The aniline ring is synthesized separately, often through nitration followed by reduction of a benzene derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

    Coupling of the Two Rings: The final step involves coupling the piperidine and aniline rings through a suitable coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the aniline ring.

    Reduction: Reduced derivatives of the piperidine ring.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Substituted Piperidine/Piperazine Derivatives

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline 4-Methylpiperidin-1-yl C₁₃H₁₇F₃N₂ ~258.24 Not explicitly provided Enhanced lipophilicity from -CF₃ and methyl-piperidine
2-(1-Piperidinyl)-5-(trifluoromethyl)aniline Piperidin-1-yl C₁₂H₁₅F₃N₂ 244.26 1496-40-8 Lacks methyl group on piperidine; lower molecular weight
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline 4-Ethylpiperazin-1-yl C₁₃H₁₈F₃N₃ 273.30 Not provided Piperazine ring with ethyl group; increased nitrogen content
5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline 3-Methylpiperidin-1-yl and -SO₂CH₃ C₁₃H₁₇F₃N₂O₂S 268.38 942474-87-5 Sulfonyl group enhances polarity and potential reactivity

Key Observations :

  • Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.

Heterocyclic and Aromatic Substituents

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 4-Methylimidazol-1-yl C₁₁H₁₀F₃N₃ 241.22 Not provided Imidazole ring enhances aromaticity and potential metal coordination
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 3-Methoxyphenoxy C₁₄H₁₂F₃NO₂ 283.24 728907-96-8 Phenoxy group increases rigidity and π-π stacking potential
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)aniline Biphenyl-4-yloxy C₁₉H₁₅F₃NO 338.33 904253-69-6 Biphenyl moiety extends conjugation; higher molecular weight

Key Observations :

  • Imidazole-containing analogs (e.g., ) are intermediates in antitumor agents (e.g., nilotinib), highlighting the therapeutic relevance of heterocycles.
  • Phenoxy and biphenyl derivatives (e.g., ) exhibit increased aromatic surface area, which may improve binding to hydrophobic pockets in biological targets.

Molecular Properties

  • Lipophilicity: The trifluoromethyl group (-CF₃) consistently enhances lipophilicity across all analogs. Piperidine/piperazine rings further modulate solubility; for example, 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is slightly soluble in chloroform and DMSO , whereas sulfonyl-containing analogs (e.g., ) are more polar.
  • Molecular Weight : The target compound (~258 g/mol) falls within the acceptable range for drug-like molecules, unlike bulkier analogs like the biphenyl derivative (338 g/mol) .

Biological Activity

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest due to its unique structural features, which include a piperidine ring and a trifluoromethyl group. Its molecular formula is C13H17F3N2, with a molecular weight of approximately 258.29 g/mol. This compound has been explored for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Methylation : The piperidine ring is methylated using agents such as methyl iodide.
  • Aniline Synthesis : Aniline is synthesized via nitration followed by reduction.
  • Trifluoromethyl Introduction : This group is introduced using nucleophilic substitution reactions.
  • Coupling : The final step involves coupling the piperidine and aniline rings through methods like Buchwald-Hartwig amination.

Potential Pharmacological Applications

  • Neurotransmitter Interaction : Compounds with similar structures often interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Receptor Binding Studies : The compound has been investigated for its role as a ligand in receptor binding assays, which may lead to the development of new therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameKey Features
4-(Trifluoromethyl)anilineLacks the piperidine ring; primarily used in dyes.
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)anilineContains a piperazine ring; different biological activity profile.
1-(4-Methylpiperidin-1-yl)-2,6-dichloroanilineSimilar piperidine structure; different halogen substituents affecting reactivity.

This table illustrates the distinctiveness of this compound due to its trifluoromethyl group and piperidine structure, which may confer unique biological activities not found in related compounds.

The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and stability, contributing to its efficacy in biological systems .

Q & A

Q. How can novel derivatives of this compound be designed for targeted drug discovery applications?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization (e.g., introducing bioisosteres of the trifluoromethyl group). Combinatorial libraries synthesized via parallel reactions (e.g., Ugi reaction) are screened against disease-specific targets (e.g., kinases). Pharmacokinetic properties (e.g., logP) are optimized using QSAR models .

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